molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1384375
M. Wt: 231.07 g/mol
InChI Key: IJSCGMBLRLDHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C6H3BrN2S . It is a type of halogenated heterocycle .


Molecular Structure Analysis

The molecular structure of “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” consists of a bromine atom attached to a thieno[3,2-d]pyrimidin-4(3H)-one core . The average mass of the molecule is 215.070 Da, and the mono-isotopic mass is 213.920029 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” are not detailed in the retrieved sources, similar compounds have been used in the synthesis of potential antitubercular agents and PI3K inhibitors .

Scientific Research Applications

  • Anticancer Agents Development : Jiang Da-hong (2012) describes the design and synthesis of 7-bromothieno[3,2-d]pyrimidine derivatives with a piperazine unit, aiming at novel protein tyrosine kinase inhibitors as potential anti-cancer agents. The synthesis involved a 6-step reaction starting from mercaptoacetic acid to obtain 7-bromo-4-chlorothieno[3,2-d]pyrimidine (Jiang Da-hong, 2012).

  • Regiospecific Bromination : N. Zanatta et al. (2008) presented three methods for the regiospecific bromination of 2-phenyl-3H-pyrimidin-4-ones, including bromination of the 6-benzylic position. This method yielded brominated pyrimidines efficiently (N. Zanatta et al., 2008).

  • Anti-Plasmodial Pharmacomodulation : Mustière et al. (2022) focused on synthesizing new compounds in the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series, modulated at position 6 for antiplasmodial activity against the malarial parasite P. falciparum. The study aimed at improving the metabolic stability and identifying compounds with better antiplasmodial activity (Mustière et al., 2022).

  • Protein Kinases Inhibition for Disease Treatment : Yvonnick Loidreau et al. (2015) synthesized a novel series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, intending to inhibit protein kinases for potential disease treatment applications. Their study revealed specific inhibitory actions against certain kinases, offering a pathway for developing new therapeutic agents (Yvonnick Loidreau et al., 2015).

  • Antiviral Research : M. Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one containing various substituents at the pyrimidine ring. Some derivatives exhibited virus-inhibiting properties, particularly against type 1 human immunodeficiency virus, indicating potential antiviral applications (M. Novikov et al., 2004).

  • Anticonvulsant Activity : Severina et al. (2019) investigated the anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, demonstrating the potential of these compounds in the treatment of convulsive disorders (Severina et al., 2019).

properties

IUPAC Name

6-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSCGMBLRLDHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595174
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

CAS RN

215927-36-9
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.